2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid
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Description
2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a useful research compound. Its molecular formula is C21H19ClN4O5S and its molecular weight is 474.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid is a member of the triazolo-thiadiazine family known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Structural Overview
The compound features a complex structure characterized by:
- A triazole ring , which is often associated with various pharmacological activities.
- A thiadiazine moiety , contributing to its biological efficacy through interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazine scaffold exhibit significant antimicrobial properties. For instance:
- Compounds derived from the 1,2,4-thiadiazole nucleus have shown effectiveness against a variety of pathogens including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
- The compound's structural components may enhance its ability to inhibit bacterial growth by targeting essential enzymes or cellular processes.
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied:
- A series of triazolo-thiadiazine derivatives demonstrated cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC50 value of 0.883 μM against glycogen synthase kinase-3 β (GSK-3β), indicating a strong inhibitory effect .
- The mechanism of action often involves inducing apoptosis in cancer cells and disrupting the cell cycle .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit cyclooxygenase (COX) enzymes:
- Compounds with thiadiazole rings have been linked to reduced inflammation through COX inhibition . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Recent studies have highlighted the biological activity of related compounds:
- Antimicrobial Study : A novel series of triazolo-thiadiazoles were synthesized and evaluated for their antibacterial activity. Results indicated that compounds with specific substitutions exhibited enhanced activity against both drug-sensitive and resistant strains .
- Cancer Research : In a study involving NCI-60 cancer cell lines, derivatives showed promising antiproliferative effects. The structure-activity relationship (SAR) identified key modifications that improved efficacy .
Data Table: Biological Activity Summary
Properties
CAS No. |
126598-12-7 |
---|---|
Molecular Formula |
C21H19ClN4O5S |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C21H19ClN4O5S/c1-29-14-8-12(9-15(30-2)19(14)31-3)20-23-24-21-26(20)25-18(16(32-21)10-17(27)28)11-4-6-13(22)7-5-11/h4-9,16H,10H2,1-3H3,(H,27,28) |
InChI Key |
BPKFJBZXVQNAJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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